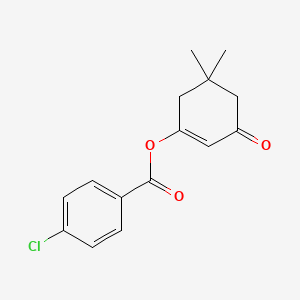

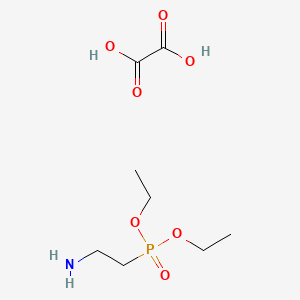

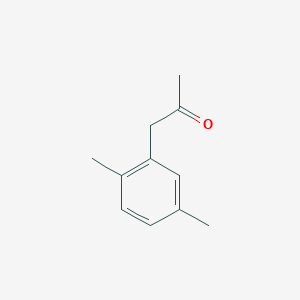

![molecular formula C12H27N3 B1349357 1-[2-(二丙氨基)乙基]哌嗪 CAS No. 496808-01-6](/img/structure/B1349357.png)

1-[2-(二丙氨基)乙基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

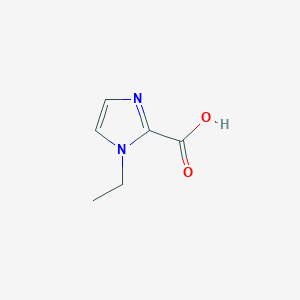

1-(2-(Dipropylamino)ethyl)piperazine, also known as 1-DPP, is an organic compound with a molecular formula of C10H21N3. It is a colorless liquid that is soluble in water and has a sweet, pungent odor. 1-DPP is an aromatic compound and is used in the synthesis of various pharmaceuticals and chemicals. It has been used in the development of a wide range of therapeutic agents, including anticonvulsants, antipsychotics, and antidepressants.

科学研究应用

Application in Organic Chemistry Synthesis

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Piperazine derivatives, including “1-[2-(Dipropylamino)ethyl]piperazine”, are widely used in the synthesis of various pharmaceuticals . They show a wide range of biological and pharmaceutical activity .

- Methods of Application : The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results or Outcomes : The synthesis methods have been successfully used to create a variety of piperazine derivatives, which are then used in the creation of various drugs .

Application in Drug Development

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : The piperazine moiety is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule. The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Results or Outcomes : The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Application in Carbon Dioxide Capture

- Specific Scientific Field : Environmental Chemistry

- Summary of the Application : Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture .

- Methods of Application : CO2 can be separated from industrial exhaust gases/flue gases using amine-based solvents utilizing the post-combustion CO2 Capture process .

- Results or Outcomes : This work identifies aqueous 1-(2-aminoethyl) piperazine (AEPZ) as a potential candidate for CO2 capture .

Application in Kinetics of Carbon Dioxide Absorption

- Specific Scientific Field : Environmental Science

- Summary of the Application : The kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine has been studied . This work is crucial for decarbonizing carbon dioxide (CO2) from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .

- Methods of Application : The kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-aminoethyl) piperazine in an aqueous solution ranging from 0.1 to 0.4 . Results or Outcomes : The experimental data shows that the overall rate constant is

Kov=2.52987×10−4mol/m2s-kPa

for 0.1 wt fr. of 1-(2-aminoethyl) piperazine at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. 1-(2-aminoethyl) piperazine is found to be 42.42 kJ/mol .Application in pH-Responsive Nanoparticles

- Specific Scientific Field : Biomedical Materials & Devices

- Summary of the Application : The work presented analyzes the physiochemical attributes and cargo delivery efficiency of a cationic nanoparticle system with the introduction of 2-(diisopropylamino)ethyl methacrylate (DPAEMA), a comonomer heightening the hydrophobic content of the inner particle core .

- Methods of Application : DPAEMA is a cationic, amine-containing monomer often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity with a pKa of around 6.2 . DPAEMA bears a hydrophobic nature under pH conditions greater than its pKa from protonation and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .

- Results or Outcomes : The work presented here concentrated upon the synthesis of stable cationic DPAEMA nanoparticles with controlled particle nanometric size and stability for drug-release applications .

属性

IUPAC Name |

N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRQMDMOABSDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371282 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine | |

CAS RN |

496808-01-6 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-01-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。